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Compound of Interest

Compound Name: 2-Methyl-5-nitropyrimidine-4,6-diol

Cat. No.: B1361632

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-5-nitropyrimidine-4,6-
diol

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical
application. This guide is crafted for our peers—researchers, medicinal chemists, and drug
development professionals—who understand that a molecule is more than its formula. It is a
dynamic entity whose structure, tautomeric forms, and reactivity dictate its potential. Herein, we
dissect 2-Methyl-5-nitropyrimidine-4,6-diol, not as a static diagram, but as a versatile
synthetic intermediate. We will explore the causality behind its synthesis, the logic of its
structural analysis, and the foundation of its utility, particularly as a precursor to advanced
materials and a scaffold for potential therapeutics. This document serves as a comprehensive
technical resource, grounded in established scientific principles and validated methodologies.

Foundational Chemistry and Molecular Identity

2-Methyl-5-nitropyrimidine-4,6-diol is a substituted pyrimidine, a class of heterocyclic
compounds of immense interest in both materials science and pharmacology. The pyrimidine
ring is a privileged scaffold, forming the core of numerous bioactive molecules and FDA-
approved drugs.[1] The introduction of a nitro group (NO2) dramatically influences the
electronic properties of the ring, making it a subject of significant synthetic and medicinal
investigation.[2]
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The primary identity of this compound is as a key intermediate in the synthesis of 1,1-diamino-
2,2-dinitroethene (DADNE or FOX-7), a high-performance, low-sensitivity energetic material.[3]
[4][5] This specific application underscores the importance of understanding its structure and
reactivity in controlled, high-yield synthetic processes.

Core Structural and Physicochemical Data

A precise understanding begins with verifiable identification and characterization data. The
fundamental properties of 2-Methyl-5-nitropyrimidine-4,6-diol are summarized below.

Property Value Source

4-hydroxy-2-methyl-5-nitro-1H-
IUPAC Name o [6]
pyrimidin-6-one

CAS Number 53925-27-2 [6117118]
Molecular Formula CsHsN30a4 [61[71[8]
Molecular Weight 171.11 g/mol [6][7]
Melting Point 270-280 °C [9]

_ CC1=NC(=C(C(=O)N1)--
Canonical SMILES [6][7]
INVALID-LINK--[O-])O

Topological Polar Surface Area  109.38 A2 [7]

XLogP3 -0.3 [6]

The Critical Role of Tautomerism

The nomenclature "2-Methyl-5-nitropyrimidine-4,6-diol" represents only one of several
possible tautomeric forms. Pyrimidine-diols are well-known to exist in equilibrium with their
keto-enol and diketo tautomers.[10] The IUPAC name, 4-hydroxy-2-methyl-5-nitro-1H-
pyrimidin-6-one, correctly identifies the likely predominant keto-enol form in many
environments, which is stabilized by conjugation.[6][10]

Understanding this equilibrium is not merely academic; it is critical for predicting reactivity,
solubility, and biological interactions. The presence of labile protons and the potential for
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different hydrogen bonding patterns are dictated by the dominant tautomer.

Tautomeric equilibrium of the title compound.

Synthesis and Mechanistic Considerations

The preparation of 2-Methyl-5-nitropyrimidine-4,6-diol is most effectively achieved via the
nitration of its precursor, 2-methylpyrimidine-4,6-diol (also known as 2-methylpyrimidine-4,6-
dione, MPD).[3][4][5] The entire synthetic workflow, from basic precursors to the final product,
is a well-established process in organic chemistry.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a validated pathway. The causality for each reagent and condition is
explained to ensure reproducibility and safety.

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol (Precursor)
This step involves a classical condensation reaction to form the pyrimidine ring.

e Principle: A cyclization reaction between an amidine (acetamidine) and a (-dicarbonyl
compound (diethyl malonate) under basic conditions.[11] The base, sodium methoxide,
serves to deprotonate the diethyl malonate, forming a nucleophilic enolate that attacks the
electrophilic carbon of the acetamidine.

o Methodology:

o To a solution of sodium methoxide in absolute ethanol, add acetamidine hydrochloride. Stir
to form the free base.

o Slowly add diethyl malonate to the mixture at room temperature.

o Heat the mixture to reflux for 3-4 hours to drive the condensation and cyclization to
completion.

o Cool the reaction mixture and reduce the solvent volume under vacuum.

o Acidify the residue with a mineral acid (e.g., HCI) to a pH of ~6. This protonates the
pyrimidinediolate salt, causing the product to precipitate.
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o Filter the resulting solid, wash with cold water and ethanol, and dry to yield 2-
methylpyrimidine-4,6-diol.

Step 2: Nitration to 2-Methyl-5-nitropyrimidine-4,6-diol
This is an electrophilic aromatic substitution reaction on the activated pyrimidine ring.

e Principle: The C-5 position of the pyrimidine-4,6-diol ring is electron-rich and susceptible to
electrophilic attack. A mixture of nitric acid and sulfuric acid generates the highly electrophilic
nitronium ion (NO2*). Sulfuric acid acts as both a catalyst and a dehydrating agent, pushing
the equilibrium towards nitronium ion formation.[3][12]

o Methodology:

o In a flask equipped for low-temperature reactions, dissolve the 2-methylpyrimidine-4,6-diol
from Step 1 in concentrated sulfuric acid at a temperature below 10°C.[13] This dissolution
step protonates the substrate and prepares it for nitration.

o Cool the mixture to 0-5°C using an ice-salt bath. Precise temperature control is critical to
prevent over-nitration and manage the highly exothermic nature of the reaction.[3][5][13]

o Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid
dropwise, ensuring the internal temperature does not exceed 10°C.

o After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.

o Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and
precipitates the nitrated product.

o Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral,
and dry under vacuum to yield 2-Methyl-5-nitropyrimidine-4,6-diol.
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Workflow for the synthesis of the title compound.

Structural Elucidation and Analytical Validation

Confirming the molecular structure of a synthesized compound is a cornerstone of scientific
integrity. A multi-technique approach is required for unambiguous characterization.

Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are indispensable for
mapping the molecular skeleton.

o H NMR: Would be expected to show a singlet for the methyl (CHs) protons and broad
signals for the exchangeable hydroxyl (OH) and amide (NH) protons, with chemical shifts
dependent on the solvent and tautomeric form.

o 13C NMR: Would reveal distinct signals for the methyl carbon, the C=0 and C-OH carbons
of the ring, and the carbon atoms attached to the nitrogen atoms. The C-NO:z carbon
would be significantly affected by the electron-withdrawing nature of the nitro group.
Spectroscopic data for this compound is noted as available in chemical databases.[14]

Mass Spectrometry (MS): This technique validates the molecular weight. High-resolution
mass spectrometry (HRMS) would provide an exact mass measurement, confirming the
elemental composition of CsHsN30a4.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
Expected characteristic absorption bands include: O-H stretching (broad, ~3200-3500 cm™1),
N-H stretching (~3100-3300 cm~1), C=0 stretching (~1650-1700 cm~1), and strong
asymmetric and symmetric N-O stretching from the nitro group (~1550 and ~1350 cm™1,
respectively).[14]

Crystallographic Analysis

Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-
dimensional structure in the solid state. It would unambiguously confirm bond lengths, bond
angles, and, most importantly, the predominant tautomeric form present in the crystal lattice.
It would also reveal intermolecular interactions, such as hydrogen bonding, that govern the
crystal packing.

Applications in Research and Development

While its primary documented use is in materials science, the structural motifs within 2-Methyl-

5-nitropyrimidine-4,6-diol suggest potential applications in drug discovery.

Precursor for Energetic Materials

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://m.chemicalbook.com/SpectrumEN_53925-27-2_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-methyl-5-nitropyrimidine-4_6-diol
https://m.chemicalbook.com/SpectrumEN_53925-27-2_1HNMR.htm
https://www.benchchem.com/product/b1361632?utm_src=pdf-body
https://www.benchchem.com/product/b1361632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The compound is an established intermediate for FOX-7. The synthesis involves further
nitration of 2-Methyl-5-nitropyrimidine-4,6-diol, followed by hydrolytic rearrangement of the
resulting highly nitrated intermediate to yield the final product.[3][4] This pathway is recognized
as an efficient and relatively safe method for producing this advanced material.[4]

Scaffold for Medicinal Chemistry

The nitro group and the pyrimidine core are both significant pharmacophores.

o Nitroaromatic Compounds: These compounds exhibit a vast range of biological activities,
including antibacterial, antineoplastic, and antiparasitic effects.[2][15] The nitro group can be
bioreduced in hypoxic environments (such as in solid tumors or anaerobic bacteria) to
generate reactive nitrogen species, which is a common mechanism of action.[2]

» Pyrimidine Derivatives: This class of compounds is central to medicinal chemistry, with
applications as anti-inflammatory, antimicrobial, antiviral, and antitumor agents.[16][17]

The combination of these two features in a single, synthetically accessible molecule makes 2-
Methyl-5-nitropyrimidine-4,6-diol a valuable starting point for the development of novel
therapeutic agents.
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Structural features and application pathways.

Conclusion

2-Methyl-5-nitropyrimidine-4,6-diol is a molecule of significant chemical interest. Its structure
is defined by a nuanced tautomeric equilibrium that influences its reactivity. Well-established
synthetic protocols allow for its efficient production, primarily for its role as a crucial
intermediate in the synthesis of the energetic material FOX-7. Beyond this, its molecular
architecture, combining the privileged pyrimidine scaffold with a reactive nitro group, presents a
compelling platform for exploration in medicinal chemistry. This guide provides the foundational
knowledge for researchers to confidently synthesize, characterize, and utilize this versatile
compound in both materials science and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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